molecular formula C11H13NO B2901982 3-(4-Ethylphenoxy)propanenitrile CAS No. 379730-09-3

3-(4-Ethylphenoxy)propanenitrile

Cat. No.: B2901982
CAS No.: 379730-09-3
M. Wt: 175.231
InChI Key: YXYLMZUZDBGICV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “3-(4-Ethylphenoxy)propanenitrile” are not detailed in the search results. It’s likely that this compound can participate in various chemical reactions, given its versatile nature.


Physical and Chemical Properties Analysis

“this compound” is a liquid . Unfortunately, the search results do not provide further information on its physical and chemical properties. Additional laboratory testing would be required to determine properties such as its density, boiling point, and melting point.

Safety and Hazards

Sigma-Aldrich classifies “3-(4-Ethylphenoxy)propanenitrile” as a combustible liquid . Its flash point is not applicable . It’s important to handle this compound with care, following appropriate safety protocols.

Relevant Papers One relevant paper is titled "Synthesis, Characterization and Evaluation of their Antimicrobial Activity of Substituted 3-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methoxy) Phenyl) Propanenitrile" . This paper discusses the synthesis of a variety of novel phenyl propanenitrile conjugated triazole compounds and their anti-microbial activity .

Properties

IUPAC Name

3-(4-ethylphenoxy)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-10-4-6-11(7-5-10)13-9-3-8-12/h4-7H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYLMZUZDBGICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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